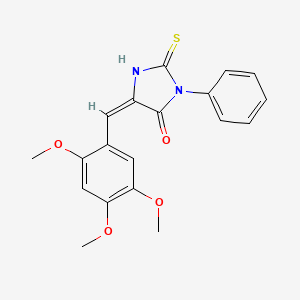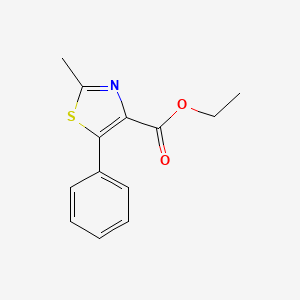![molecular formula C19H16N4O3 B2952163 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034352-53-7](/img/structure/B2952163.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, also known as OPB-31121, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects by inhibiting the activity of several enzymes and signaling pathways, including the JAK/STAT, NF-κB, and PI3K/Akt/mTOR pathways. This compound has been shown to bind to the ATP-binding site of these enzymes, preventing their activity and downstream signaling.
Biochemical and Physiological Effects:
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been shown to enhance the activity of immune cells, leading to improved immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has several advantages for use in lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. However, this compound also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, including the development of more stable and soluble analogs of this compound, the investigation of its effects on other disease pathways and targets, and the exploration of its potential use in combination therapies with other drugs. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has been achieved through various methods, including the use of Suzuki-Miyaura coupling and Buchwald-Hartwig coupling reactions. The most commonly used method involves the reaction of 6-amino-7-oxo-7,8-dihydro-2H-pyrido[2,3-d]pyrimidine-5-carboxylic acid ethyl ester with 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in these diseases, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-18(15-3-1-4-16(13-15)23-9-2-7-21-23)20-8-11-22-10-5-14-6-12-26-17(14)19(22)25/h1-7,9-10,12-13H,8,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJXHQQXWAPPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)
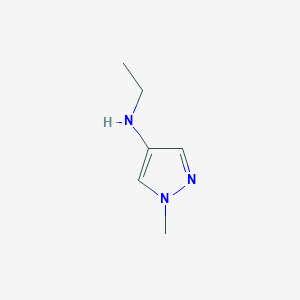
![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)

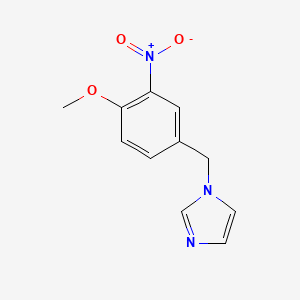
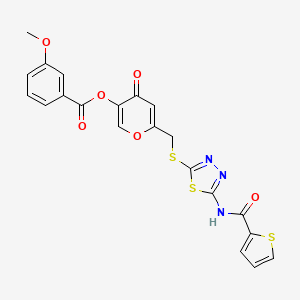
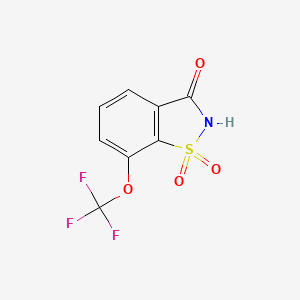


![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)

![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)
